molecular formula C10H12N4 B3049753 1,4,5,8-Naphthalenetetramine CAS No. 2187-88-4

1,4,5,8-Naphthalenetetramine

Cat. No.: B3049753
CAS No.: 2187-88-4
M. Wt: 188.23 g/mol
InChI Key: LJYJFKXQKHSSEB-UHFFFAOYSA-N
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Description

1,4,5,8-Naphthalenetetramine is an organic compound with the molecular formula C10H10N4. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains four amine groups attached to the naphthalene ring.

Preparation Methods

1,4,5,8-Naphthalenetetramine can be synthesized through several methods. One common approach involves the reduction of 1,4,5,8-tetranitronaphthalene. This process typically includes the following steps :

    Nitration: 1,5-Dinitronaphthalene is subjected to further nitration to produce 1,4,5,8-tetranitronaphthalene.

    Reduction: The tetranitronaphthalene is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a catalyst or a chemical reducing agent like iron powder in acidic conditions, to yield this compound.

Another potential synthetic route involves the dinitration of protected derivatives of 1,5-naphthalenediamine, followed by deprotection and reduction .

Chemical Reactions Analysis

1,4,5,8-Naphthalenetetramine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of partially or fully hydrogenated derivatives.

    Substitution: The amine groups can participate in substitution reactions, such as acylation or alkylation, to form amides or alkylated amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like hydrogen gas or iron powder for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4,5,8-Naphthalenetetramine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4,5,8-naphthalenetetramine involves its ability to interact with various molecular targets through its amine groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, or covalent bonds with other molecules. The specific pathways and targets depend on the context in which the compound is used, such as in polymerization reactions or as a ligand in coordination chemistry .

Properties

IUPAC Name

naphthalene-1,4,5,8-tetramine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYJFKXQKHSSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=CC=C(C2=C1N)N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461898
Record name 1,4,5,8-Naphthalenetetramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2187-88-4
Record name 1,4,5,8-Naphthalenetetramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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